molecular formula C20H25NO11 B2642122 MAC glucuronide linker-2 CAS No. 229977-57-5

MAC glucuronide linker-2

Cat. No. B2642122
CAS RN: 229977-57-5
M. Wt: 455.416
InChI Key: ZAZPQJAJSIUIEY-KVIJGQROSA-N
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Description

MAC glucuronide linker-2 is a cleavable ADC linker used in the synthesis of antibody-drug conjugates (ADCs) . It is a key component in the development of ADCs, offering cleavability .


Synthesis Analysis

The synthesis of MAC glucuronide linker-2 involves its use as a cleavable ADC linker in the synthesis of antibody-drug conjugates (ADCs) . A study by Burke et al. discusses the optimization of a PEGylated glucuronide-Monomethylauristatin E (MMAE) linker for ADCs . They minimized the size of the PEG side chain and incorporated a self-stabilizing maleimide to prevent payload de-conjugation in vivo .


Molecular Structure Analysis

The molecular weight of MAC glucuronide linker-2 is 455.41 and its formula is C20H25NO11 . The structure of MAC glucuronide linker-2 can be represented by the SMILES string: O=C (OC) [C@@H] (O1) [C@@H] (OC ©=O) [C@H] (OC ©=O) [C@@H] (OC ©=O) [C@@H]1OC2=CC=C (CO)C=C2N .


Chemical Reactions Analysis

MAC glucuronide linker-2 is used in the synthesis of antibody-drug conjugates (ADCs) . It is a cleavable ADC linker, meaning it can be broken down to release the drug payload . The cleavability of the linker is a crucial aspect of ADCs, as it allows for the targeted delivery of the cytotoxic drug to cancer cells .


Physical And Chemical Properties Analysis

MAC glucuronide linker-2 is a solid substance with a white to yellow appearance . It has a molecular weight of 455.41 and a formula of C20H25NO11 . It is stored at 4°C under nitrogen . In vitro, it has a solubility of 100 mg/mL in DMSO .

Scientific Research Applications

Mechanism of Action

Target of Action

MAC glucuronide linker-2 is primarily used in the synthesis of antibody-drug conjugates (ADCs) . The primary targets of MAC glucuronide linker-2 are the antibodies in the ADCs, which are designed to target specific cells, such as cancer cells .

Mode of Action

MAC glucuronide linker-2 acts as a cleavable linker in the structure of ADCs . It connects the antibody to the cytotoxic drug and releases the drug once the ADC has been internalized by the target cell . This cleavage is facilitated by the presence of glycosidase enzymes within the cell .

Biochemical Pathways

The action of MAC glucuronide linker-2 affects the pathway of drug delivery in targeted therapies like ADCs . Once the ADC binds to the target cell, it is internalized, and the MAC glucuronide linker-2 is cleaved, releasing the cytotoxic drug . This drug then interferes with the cell’s functions, leading to cell death .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of MAC glucuronide linker-2 are largely determined by the properties of the ADC it is part of . The linker itself is designed to be stable in the bloodstream but cleavable inside target cells .

Result of Action

The result of the action of MAC glucuronide linker-2 is the selective delivery of cytotoxic drugs to target cells . By releasing the drug only within these cells, it allows for targeted treatment, reducing harm to healthy cells . This can lead to the death of the target cells, such as cancer cells in the case of ADCs .

Action Environment

The action of MAC glucuronide linker-2 can be influenced by various environmental factors. For instance, the presence of glycosidase enzymes in the target cells is necessary for the cleavage and activation of the linker . Additionally, the stability of the linker can be affected by factors such as pH and temperature . Understanding these factors is crucial for optimizing the use of MAC glucuronide linker-2 in ADCs .

Safety and Hazards

MAC glucuronide linker-2 is harmful in contact with skin and if inhaled . It may cause respiratory irritation and is harmful if swallowed . It also causes skin and serious eye irritation . It should be used only outdoors or in a well-ventilated area .

Future Directions

Antibody-drug conjugates (ADCs), such as those synthesized using MAC glucuronide linker-2, are promising cancer therapeutics . They have shown evidence to overcome resistance against tumors and prevent relapse of cancer . The future of ADCs lies in the development of more promising next-generation ADCs . The optimization of the drug-linker, like MAC glucuronide linker-2, plays a crucial role in this development .

properties

IUPAC Name

methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[2-amino-4-(hydroxymethyl)phenoxy]oxane-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO11/c1-9(23)28-15-16(29-10(2)24)18(30-11(3)25)20(32-17(15)19(26)27-4)31-14-6-5-12(8-22)7-13(14)21/h5-7,15-18,20,22H,8,21H2,1-4H3/t15-,16-,17-,18+,20+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAZPQJAJSIUIEY-KVIJGQROSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C(C(OC(C1OC(=O)C)OC2=C(C=C(C=C2)CO)N)C(=O)OC)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H]1[C@@H]([C@H](O[C@H]([C@@H]1OC(=O)C)OC2=C(C=C(C=C2)CO)N)C(=O)OC)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO11
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

MAC glucuronide linker-2

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